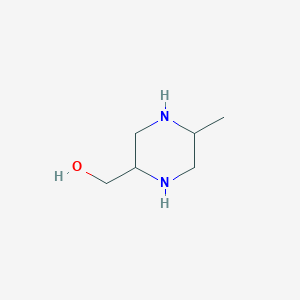

(5-Methyl-2-piperazinyl)methanol

Description

Contextual Significance in Organic Synthesis

In the broad landscape of organic synthesis, (5-Methyl-2-piperazinyl)methanol serves as a chiral building block. The presence of two nitrogen atoms with different steric and electronic environments, along with a primary alcohol, provides multiple reaction sites for the construction of more complex molecular architectures. Its utility is particularly noted in the synthesis of chiral ligands and as a scaffold for creating libraries of compounds for high-throughput screening.

Role as a Chemical Precursor and Synthetic Intermediate

This compound is a versatile precursor and intermediate in multi-step synthetic sequences. evitachem.com The hydroxyl group can be readily converted to other functional groups, and the secondary amines of the piperazine (B1678402) ring can undergo various N-alkylation or N-arylation reactions. This allows for the systematic modification of the molecule's structure to fine-tune its properties for specific applications. For instance, it can be a starting material for the synthesis of more complex piperazine derivatives with potential therapeutic applications. evitachem.com

Overview of Research Trajectories on the Compound

Initial research involving this compound and its analogs has largely been concentrated in the field of medicinal chemistry. Studies have explored its potential as a scaffold for the development of new therapeutic agents, particularly those targeting the central nervous system. For example, derivatives of (piperazin-2-yl)methanol have been investigated for their affinity to sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. researchgate.net Furthermore, the broader class of piperazine derivatives has been studied for a wide range of biological activities, including as antifungal, antibacterial, and antitumor agents. researchgate.net Current research continues to build on this foundation, with investigations into its use in asymmetric catalysis and the development of novel materials.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C6H14N2O |

| Molecular Weight | 130.19 g/mol |

| CAS Number | 98275-69-5 |

Structure

3D Structure

Properties

IUPAC Name |

(5-methylpiperazin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5-2-8-6(4-9)3-7-5/h5-9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJCWYDHBKNPSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 2 Piperazinyl Methanol

Established Synthetic Routes and Protocols

Established protocols for synthesizing C-substituted piperazines, including derivatives like (5-Methyl-2-piperazinyl)methanol, often rely on sequential, well-defined reaction steps that provide control over the molecular structure and stereochemistry.

Multi-step synthesis is a cornerstone for producing enantiomerically pure C-substituted piperazines. These pathways often leverage the "chiral pool," using readily available, inexpensive chiral molecules like amino acids as starting materials. A common strategy involves building the piperazine (B1678402) ring system from a chiral amino acid precursor, which sets the stereochemistry at one of the carbon centers early in the sequence.

One prominent approach begins with a proteinogenic amino acid such as (S)-serine to synthesize chiral (piperazin-2-yl)methanols. The key transformation in this pathway is the reaction of a chloroacetamide intermediate with various primary amines, which leads to the formation of diastereomeric bicyclic piperazinediones (cis- and trans-isomers). Subsequent reduction of the amide functionalities within the piperazinedione ring yields the desired piperazinyl-methanol structure. This method provides a reliable route to chiral, nonracemic products.

Another versatile multi-step synthesis has been developed for 2,5-disubstituted piperazines, which can be adapted for the target molecule. mdpi.com This divergent, six-step synthesis also starts from chiral amino acids or their corresponding amino alcohols. mdpi.com The process is designed to produce either cis- or trans-5-substituted piperazine-2-acetic acid esters with high diastereoselectivity. mdpi.com These intermediates can then be further modified, for instance, by reducing the ester group to a hydroxymethyl group, to yield the final product. The ability to selectively synthesize either the cis or trans diastereomer is a significant advantage of this pathway. rsc.org

A representative multi-step pathway is summarized in the table below.

Table 1: Representative Multi-Step Synthesis of a Chiral Piperazine Core

| Step | Reaction | Description | Key Reagents |

| 1 | Amide Coupling | Condensation of an N-protected amino acid (e.g., N-Boc glycine) with a chiral auxiliary like (R)-(-)-phenylglycinol. | DCC |

| 2 | Reduction & Protection | Reduction of the amide followed by protection of the resulting hydroxyl group. | LiAlH₄, Silylating agent |

| 3 | Second Amide Coupling | Condensation with bromoacetic acid. | DCC |

| 4 | Cyclization | Intramolecular cyclization to form a 2-oxopiperazine intermediate after desilylation. | Base |

| 5 | Diastereoselective Alkylation | Introduction of the methyl group at the C5 position with high diastereoselectivity. | Methylating agent |

| 6 | Reduction | Reduction of the remaining amide in the 2-oxopiperazine ring to yield the final piperazine. | LiAlH₄ or Borane |

This table illustrates a general synthetic strategy for producing chiral 2,5-disubstituted piperazines, adapted from reported methodologies. rsc.org

One-pot syntheses, which involve multiple reaction steps occurring sequentially in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. While specific one-pot protocols for this compound are not extensively documented, related methodologies for other heterocyclic compounds highlight the potential of this approach. For instance, an efficient one-pot, four-component strategy has been developed to synthesize methyl piperazinyl–quinolinyl nicotinonitrile derivatives under microwave conditions. rsc.org This method, which proceeds via a Knoevenagel condensation, demonstrates the power of multicomponent reactions to rapidly build molecular complexity. rsc.org

Similarly, a one-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone (B48652) has been reported, achieving a high yield in a short reaction time. rsc.org These examples from related fields suggest that a well-designed cascade or multicomponent reaction could potentially be developed for the efficient, one-pot synthesis of substituted piperazines like this compound.

Stereoselective and Chiral Synthesis Approaches

Controlling the three-dimensional arrangement of atoms is paramount in modern drug discovery. For this compound, which contains two stereocenters (at C2 and C5), methods that can selectively produce a single stereoisomer are highly valuable.

Asymmetric synthesis of this compound aims to control both the relative (cis/trans) and absolute (R/S) configuration of the stereocenters. Diastereoselective methods are common, particularly in multi-step syntheses where a chiral starting material guides the stereochemical outcome of subsequent reactions.

For example, in syntheses starting from chiral amino acids, the formation of the piperazine ring often yields a mixture of diastereomers (cis and trans). mdpi.com The ratio of these diastereomers can sometimes be controlled by the reaction conditions or the specific protecting groups used. rsc.org In many cases, these diastereomers can be separated using standard techniques like column chromatography, allowing for the isolation of diastereomerically pure compounds. mdpi.com A notable divergent synthesis allows for the selective formation of either cis or trans 5-substituted piperazine-2-acetic acid esters by choosing between a "Boc pathway" for the cis product or a "TFA pathway" for the trans product. rsc.org

When a synthesis produces a racemic mixture (an equal mixture of enantiomers), a resolution step is required to isolate the individual enantiomers. A classic method for this is chemical resolution, which involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers typically have different physical properties, such as solubility, allowing them to be separated by crystallization.

For instance, the optical resolution of racemic 2-methylpiperazine (B152721) has been successfully achieved by forming a complex with a chiral prop-2-yn-1-ol derivative. This method allows for the isolation of the desired enantiomer from the mixture. A similar strategy could be applied to a racemic mixture of this compound, using an appropriate chiral acid or base as the resolving agent.

Asymmetric catalysis is a powerful strategy for synthesizing chiral compounds, where a small amount of a chiral catalyst directs a reaction to produce a large amount of an enantiomerically enriched product. Recent advances have demonstrated the utility of this approach for creating C-substituted piperazines.

One such method involves an iridium-catalyzed [3+3] cycloaddition of imines to generate complex C-substituted piperazines with high regio- and diastereoselectivity. nih.gov This atom-economical process uses a stable iridium catalyst to produce a single, previously unreported diastereomer. nih.gov Another approach uses a zirconium-based catalyst for an intramolecular hydroamination of an aminoalkene, which serves as the key ring-closing step in a modular synthesis of trans-2,6-disubstituted piperazines. rsc.org Although not applied directly to the synthesis of this compound, these catalytic methods represent the cutting edge of chiral piperazine synthesis and could be adapted for the target molecule.

Table 2: Overview of Stereoselective Synthesis Approaches

| Approach | Method | Description | Advantage |

| Chiral Pool Synthesis | Multi-step synthesis from chiral amino acids. | Uses natural precursors like (S)-serine to introduce chirality. Often yields separable diastereomers. | Access to enantiomerically pure starting materials. |

| Diastereoselective Synthesis | Divergent pathway using specific reagents (e.g., Boc vs. TFA). | Reaction pathway is chosen to selectively form either the cis or trans isomer of a key intermediate. rsc.org | High control over relative stereochemistry. |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent. | Separates a racemic mixture into individual enantiomers based on differences in physical properties. | Applicable when a racemic synthesis is more practical. |

| Asymmetric Catalysis | Iridium or Zirconium-catalyzed cyclization reactions. rsc.orgnih.gov | A chiral catalyst mediates the ring-forming step to produce an enantiomerically enriched piperazine core. rsc.orgnih.gov | High efficiency and atom economy; small amount of catalyst generates large amount of product. |

Novel Synthetic Route Development

The development of novel synthetic routes for asymmetrically substituted piperazines like this compound is driven by the need for stereochemical control, high yields, and process efficiency. Traditional methods often suffer from a lack of stereoselectivity, harsh reaction conditions, and the need for extensive purification. Modern approaches aim to overcome these limitations through innovative catalytic systems and reaction designs.

A plausible novel synthetic strategy for the enantioselective synthesis of cis-(5-Methyl-2-piperazinyl)methanol can be conceptualized starting from readily available chiral precursors. One such approach involves the asymmetric synthesis of a protected 2-methylpiperazin-5-one intermediate. This can be achieved through methods like palladium-catalyzed asymmetric hydrogenation of a corresponding pyrazin-2-ol precursor. Subsequent reduction of the lactam and the ester functionalities would yield the desired this compound.

Another innovative approach is the use of photoredox catalysis. For instance, a visible-light-promoted decarboxylative annulation between a protected alanine-derived diamine and an appropriate aldehyde could furnish the C2-substituted piperazine core. organic-chemistry.org This method offers mild reaction conditions and the potential for continuous flow processing.

Exploration of Green Chemistry Principles

The integration of green chemistry principles into the synthesis of fine chemicals and pharmaceuticals is of paramount importance to minimize environmental impact. For the synthesis of this compound, several green strategies can be explored.

Catalyst-Free and Solvent-Minimized Reactions: The use of microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles with reduced solvent usage. For instance, the synthesis of N-substituted piperazines has been shown to be accelerated under microwave irradiation. researchgate.net

Photoredox Catalysis: As mentioned, visible-light photoredox catalysis represents a green approach by utilizing light energy to drive chemical transformations under mild conditions. mdpi.com The use of organic photocatalysts, in place of expensive and potentially toxic transition metals, further enhances the sustainability of this method. mdpi.com

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or supercritical fluids is a key tenet of green chemistry. The development of synthetic routes compatible with such solvents is a critical area of research.

Table 1: Application of Green Chemistry Principles in Piperazine Synthesis

| Green Chemistry Principle | Application in Piperazine Synthesis | Potential Advantage for this compound Synthesis |

| Microwave-Assisted Synthesis | Acceleration of N-alkylation and cyclization reactions. researchgate.net | Reduced reaction times, improved yields, and energy efficiency. |

| Photoredox Catalysis | C-H functionalization and cyclization reactions under visible light. organic-chemistry.orgmdpi.com | Mild reaction conditions, high functional group tolerance, and avoidance of harsh reagents. |

| Use of Green Solvents | Utilizing water or ethanol as reaction media for certain steps. | Reduced environmental impact and improved process safety. |

| Catalyst-Free Synthesis | Development of reactions that proceed without a catalyst under specific conditions. researchgate.net | Elimination of catalyst-related costs, toxicity, and purification challenges. |

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for scalability, safety, and process control. The application of flow chemistry to the synthesis of chiral piperazines, including this compound, is a promising avenue for industrial production.

A multi-step synthesis can be telescoped into a continuous flow system, minimizing manual handling and intermediate purification steps. For example, a flow reactor could be designed for the initial formation of a piperazinone intermediate, followed by an in-line reduction step. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivities. rsc.orgnih.gov

Furthermore, hazardous reactions or those involving unstable intermediates can be performed more safely in a microreactor due to the small reaction volume and enhanced heat and mass transfer. nih.gov The transition of photoredox-catalyzed reactions to continuous flow has been successfully demonstrated for the synthesis of functionalized piperazines, offering a scalable and efficient green process. nsf.gov

Table 2: Comparison of Batch vs. Flow Synthesis for Piperazine Derivatives

| Parameter | Batch Synthesis | Flow Synthesis |

| Scalability | Often challenging, requiring larger reactors and significant process redevelopment. | More straightforward by running the system for a longer duration. nih.gov |

| Safety | Higher risks associated with large volumes of hazardous materials and exotherms. | Enhanced safety due to small reaction volumes and superior temperature control. nih.gov |

| Process Control | Less precise control over mixing, temperature, and reaction time. | Precise control over all reaction parameters, leading to better reproducibility. rsc.org |

| Efficiency | Can be less efficient due to workup and isolation steps between reactions. | Higher efficiency through telescoping of reaction steps and automation. nih.gov |

Purification and Isolation Techniques in Synthesis

The purification and isolation of the final this compound product, as well as key intermediates, are critical steps to ensure high purity. Given the polar nature of the target compound, containing two secondary amine groups and a primary alcohol, specific techniques are required.

Chromatographic Methods: Flash column chromatography on silica (B1680970) gel is a standard method for the purification of piperazine derivatives. nih.gov A gradient elution system, typically involving a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), is often employed. The addition of a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the eluent can be crucial to prevent peak tailing and improve the recovery of basic compounds from the silica gel. For the purification of highly polar compounds, reverse-phase chromatography may be a more suitable alternative.

Crystallization: If the final compound or a key intermediate is a crystalline solid, crystallization is an effective and scalable purification method. This technique can provide material of very high purity by selectively precipitating the desired compound from a solution, leaving impurities behind. The choice of solvent system is critical for successful crystallization.

Acid-Base Extraction: The basic nature of the piperazine nitrogen atoms allows for purification through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the piperazine and extract it into the aqueous phase. Impurities that are not basic will remain in the organic layer. The pH of the aqueous layer can then be adjusted with a base to deprotonate the piperazine, which can then be extracted back into an organic solvent.

Chemical Derivatization and Analogue Synthesis

N-Alkylation and N-Acylation Reactions

The presence of both secondary and tertiary amines in the piperazine (B1678402) ring allows for selective functionalization. The secondary amine (at position 1) is the primary site for reactions such as alkylation and acylation.

N-alkylation and N-arylation are common strategies to introduce diverse substituents, which can significantly influence the molecule's properties.

N-Alkylation: The secondary amine can be readily alkylated using various alkyl halides. For instance, N-alkylation with different alkyl halides is a standard method to produce more complex derivatives. evitachem.com A particularly relevant example is the synthesis of chiral (piperazin-2-yl)methanol derivatives bearing various N-4 substituents, where an additional phenyl residue in the substituent was found to be favorable for certain biological activities. researchgate.netnih.gov The reaction typically proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the halide.

Reductive Amination: An alternative to direct alkylation is reductive amination. This two-step process involves the reaction of the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. This method is effective for introducing benzyl (B1604629) groups using substituted benzaldehydes.

Aromatic and Heteroaromatic Substitution: The introduction of aryl or heteroaryl groups at the nitrogen position is a key strategy in medicinal chemistry. nih.gov This can be achieved through nucleophilic aromatic substitution (SNAr) reactions, particularly with electron-deficient aromatic rings, or through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These methods allow for the coupling of the piperazine nitrogen with a wide array of aryl and heteroaryl halides or triflates.

| Reaction Type | Reagents | Product Type | Reference |

| N-Alkylation | Alkyl Halides | N-Alkyl piperazines | evitachem.com |

| N-Benzylation | Benzyl Halides, Benzylaldehydes (reductive amination) | N-Benzyl piperazines | researchgate.netnih.gov |

| N-Arylation (SNAr) | Electron-deficient Aryl Halides | N-Aryl piperazines | nih.gov |

| N-Arylation (Buchwald-Hartwig) | Aryl Halides/Triflates, Palladium catalyst, Ligand, Base | N-Aryl piperazines | nih.govnih.gov |

Amide Formation: The secondary amine of the piperazine ring can react with carboxylic acids and their derivatives (like acyl chlorides or acid anhydrides) to form stable amide bonds. ambeed.comambeed.com This reaction is one of the most fundamental transformations in organic chemistry. nih.gov The direct reaction with a carboxylic acid often requires a coupling agent (e.g., DCC, EDC, HATU) to activate the acid. The use of more reactive acyl chlorides typically proceeds readily in the presence of a base to neutralize the HCl byproduct. This approach has been used to synthesize a variety of diaryl piperazine acetamides. nih.gov

Carbamate Formation: Carbamates can be synthesized by reacting the piperazine nitrogen with chloroformates (e.g., ethyl chloroformate, methyl chloroformate) or by trapping an in-situ generated isocyanate. nih.govumich.edu Another method involves the reaction with CO2, which piperazine readily absorbs from the air to form carbamates. wikipedia.org The synthesis of piperazine carbamates is a significant area of research, with various methods developed to achieve this transformation efficiently. google.comnih.gov

| Derivative | Reaction Type | Key Reagents | Reference |

| Amides | Acylation | Carboxylic Acid + Coupling Agent, Acyl Halide, Acid Anhydride | ambeed.comambeed.comnih.gov |

| Carbamates | Carbamoylation | Chloroformates, Isocyanates, CO₂ | nih.govwikipedia.orgorganic-chemistry.org |

O-Functionalization of the Methanol (B129727) Moiety

The primary alcohol of the (5-Methyl-2-piperazinyl)methanol side chain is another key site for derivatization, allowing for the formation of esters and ethers. evitachem.com

The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its activated derivatives. medcraveonline.com Standard esterification methods include the Fischer esterification (reaction with a carboxylic acid under acidic catalysis) or reaction with acyl chlorides or anhydrides in the presence of a base. These reactions are versatile, and various conditions can be employed, including the use of solid acid catalysts like sulfated zirconia. researchgate.net This modification can be used to introduce a wide range of functional groups and alter the lipophilicity of the parent compound.

The formation of ethers from the methanol moiety is commonly achieved via the Williamson ether synthesis. masterorganicchemistry.comlibretexts.orgyoutube.com This SN2 reaction involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. youtube.com This method is highly effective for synthesizing methyl and benzyl ethers from the corresponding (piperazin-2-yl)methanol derivatives. researchgate.net The choice of a primary alkyl halide is crucial to avoid competing elimination reactions. masterorganicchemistry.com

| Reaction | Method | Reagents | Reference |

| Esterification | Fischer Esterification | Carboxylic Acid, Acid Catalyst | medcraveonline.com |

| Esterification | Acylation | Acyl Chloride or Anhydride, Base | medcraveonline.com |

| Ether Formation | Williamson Ether Synthesis | Strong Base (e.g., NaH), Alkyl Halide | researchgate.netmasterorganicchemistry.comlibretexts.org |

Modifications to the Piperazine Ring System

While derivatization of the nitrogen and hydroxyl functionalities is common, direct modification of the carbon skeleton of the piperazine ring is a more advanced and challenging strategy. Historically, accessing C-substituted piperazines involved complex multi-step syntheses, often building the ring from acyclic precursors. researchgate.netnih.gov

Recent advances in synthetic methodology, particularly in C-H functionalization, have opened new avenues for modifying the piperazine ring directly. mdpi.com Photoredox catalysis has emerged as a powerful tool for the site-selective C-H arylation, vinylation, and heteroarylation of piperazines. mdpi.com These methods allow for the introduction of substituents onto the carbon atoms of the piperazine core under mild conditions. While direct C-H functionalization of this compound is not widely reported, these modern synthetic tools represent a promising strategy for creating novel analogues. Other strategies for synthesizing carbon-substituted piperazines include the α-lithiation and alkylation of N-Boc protected piperazines or the ring expansion of smaller heterocycles. researchgate.netmdpi.com These approaches highlight the ongoing efforts to expand the structural diversity of piperazine-based compounds beyond simple N-functionalization. nih.govontosight.ai

Synthesis of Conformationally Restricted Analogues

Reducing the conformational flexibility of the piperazine ring by incorporating it into a bicyclic or polycyclic system can lock the molecule into a specific bioactive conformation, potentially increasing potency and selectivity. doi.orgmdpi.com

Several strategies have been employed to create these constrained analogues:

Bicyclic Piperazinones: Anodic amide oxidation can be used to generate functionalized proline derivatives, which then serve as substrates for assembling bicyclic piperazinone ring systems like 1,4-diazabicyclo[4.3.0]nonane. doi.org

Aza-morphans: 1,4-Diazabicyclo[3.3.1]nonanes, which are conformationally constrained piperazine derivatives, can be synthesized through multi-step sequences involving Dieckmann cyclization. researchgate.net

Bridged Piperazines: Starting from amino acids like (S)-glutamate, chiral bridged piperazines can be synthesized via a Dieckmann-analogous cyclization to form bicyclic ketones, which are then further modified. researchgate.net

Interphenylene Spacers: Replacing flexible alkyl spacers in N-arylpiperazine derivatives with a more rigid interphenylene spacer is another approach to introduce conformational restriction. mdpi.com

DABCO Cleavage: The ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives provides a pathway to functionalized piperazines where the original bicyclic structure imparts a degree of conformational pre-organization. rsc.org

Exploiting Chirality in Derivative Synthesis

This compound is a chiral molecule, and its stereochemistry is a critical determinant of its biological activity. Synthesizing enantiomerically pure derivatives is therefore of high importance.

The synthesis of chiral, non-racemic (piperazin-2-yl)methanol derivatives often begins with readily available chiral starting materials (the "chiral pool"). researchgate.netnih.gov

(S)-Serine as a Precursor: A common strategy involves using the proteinogenic amino acid (S)-serine. In one approach, (S)-serine is converted into a chloroacetamide intermediate, which then reacts with various primary amines to yield diastereomeric bicyclic piperazinediones. Subsequent reduction provides the chiral (piperazin-2-yl)methanol derivatives. researchgate.netnih.gov

Asymmetric Synthesis: More general methods for the asymmetric synthesis of carbon-substituted piperazines have been developed. These include using chiral auxiliaries, such as (R)-(-)-phenylglycinol, to guide the stereochemical outcome of the reaction. rsc.org Catalytic enantioselective and diastereoselective methods, for instance, employing Zr-ureate catalysts for intramolecular aminoalkene hydroamination, have also been reported for constructing chiral piperazine rings. rsc.org

These stereoselective syntheses allow for the preparation of specific enantiomers and diastereomers, which is essential for detailed pharmacological evaluation and the development of selective ligands. researchgate.netnih.govresearchgate.net

Table 2: Chiral Synthesis Strategies for Piperazine Derivatives

| Strategy | Chiral Source/Reagent | Key Intermediate | Target Product Type | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | (S)-Serine | Diastereomeric Bicyclic Piperazinediones | Chiral (Piperazin-2-yl)methanols | researchgate.netnih.gov |

| Chiral Auxiliary | (R)-(-)-Phenylglycinol | Protected 2-Oxopiperazine | (R)-(+)-2-Methylpiperazine | rsc.org |

| Catalytic Diastereoselective Synthesis | Zr-ureate Catalyst | α-Aminonitrile | cis-2,5-Disubstituted-N-benzhydryl-piperazine | rsc.org |

Mechanistic Investigations and Reaction Pathways

Reaction Kinetics and Thermodynamic Studies

Specific kinetic and thermodynamic data for (5-Methyl-2-piperazinyl)methanol are not extensively available in the public domain. However, the reactivity of the piperazine (B1678402) ring is well-documented, allowing for informed estimations of its behavior. The presence of two nitrogen atoms at positions 1 and 4, with differing steric and electronic environments due to the methyl and hydroxymethyl substituents, suggests a nuanced reactivity profile.

The kinetics of reactions involving the piperazine moiety, such as N-alkylation, are typically second-order. For instance, the reaction between piperazine and benzyl (B1604629) bromide has been studied, and the rate constants were determined in various solvents. ias.ac.in It is reasonable to infer that reactions involving this compound would also follow similar kinetic principles, with the rate being dependent on the concentration of both the piperazine derivative and the electrophile.

Thermodynamic considerations for piperazine derivatives often revolve around their use in applications such as carbon capture, where the heat of absorption of CO2 is a critical parameter. For a related system of 4 m 2-methylpiperazine (B152721) (2MPZ)/4 m piperazine (PZ), the average differential heat of absorption is approximately -70 kJ/mol CO2. While this is for a different application, it highlights the exothermic nature of reactions involving the amine groups of piperazines.

Proposed Reaction Mechanisms for Derivatization

The derivatization of this compound can proceed through several mechanistic pathways, primarily centered on the nucleophilic character of the two nitrogen atoms.

N-Alkylation and N-Arylation: The nitrogen atoms of the piperazine ring are nucleophilic and readily react with alkyl halides, aryl halides, and other electrophiles. The reaction mechanism is typically a direct nucleophilic substitution (SN2) or a copper-catalyzed coupling for less reactive aryl halides. The presence of a methyl group at the 5-position and a hydroxymethyl group at the 2-position introduces steric hindrance and electronic effects that can influence the regioselectivity of these reactions. The less sterically hindered nitrogen (N1) would be the preferred site of initial attack.

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides. This reaction is generally rapid and proceeds via a nucleophilic acyl substitution mechanism.

Reductive Amination: The secondary amine groups can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent to introduce further N-substituents.

Ring-Opening Reactions: While less common for piperazines themselves, derivatives can be synthesized through ring-opening strategies of precursors like 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org The cleavage of the C-N bonds in DABCO by various nucleophiles can lead to the formation of functionalized piperazine derivatives. rsc.org

Role of Substituents on Reactivity and Selectivity

The substituents on the piperazine ring play a crucial role in modulating its reactivity and selectivity. In this compound, the key substituents are the methyl group at the 5-position and the hydroxymethyl group at the 2-position.

Electronic Effects: Both the methyl and hydroxymethyl groups are electron-donating. This increases the electron density on the nitrogen atoms, enhancing their nucleophilicity compared to unsubstituted piperazine. This heightened nucleophilicity generally leads to faster reaction rates in nucleophilic substitution reactions.

Steric Effects: The methyl group at the C5 position and the hydroxymethyl group at the C2 position create steric hindrance around the adjacent nitrogen atoms. The N1 nitrogen is flanked by the hydroxymethyl group, while the N4 nitrogen is adjacent to the methyl group. This steric bulk can influence the regioselectivity of reactions, favoring attack at the less hindered nitrogen atom. In many cases, this would be the N1 nitrogen, although the flexibility of the piperazine ring in its chair conformation can also play a role.

Hydrogen Bonding: The hydroxymethyl group can participate in intramolecular or intermolecular hydrogen bonding. This can influence the conformation of the molecule and the solvation of the transition state, thereby affecting reaction rates and selectivity. In protic solvents, the hydroxyl group can form hydrogen bonds with the solvent, potentially altering its reactivity.

Solvent Effects on Reaction Outcomes

The choice of solvent can significantly impact the rate and outcome of reactions involving piperazine derivatives. The effects are multifaceted, involving polarity, proticity, and specific solvent-solute interactions.

A study on the reaction of piperazine with benzyl bromide in various solvents demonstrated that the rate is influenced by the solvent's electrophilicity (E), hydrogen bond donor ability (α), and dipolarity/polarizability (π*). ias.ac.in The transition state was found to be more solvated than the reactants in solvents with high hydrogen bond donor ability and polarizability, leading to rate acceleration. ias.ac.in Conversely, solvents with high electrophilicity solvated the reactants more effectively than the transition state, resulting in a rate decrease. ias.ac.in

Interactive Table: Solvent Effects on the Reaction of Piperazine with Benzyl Bromide

| Solvent | Rate Constant (k₂ × 10³) dm³ mol⁻¹ s⁻¹ | Dielectric Constant (ε) |

| Methanol (B129727) | 10.4 | 32.6 |

| Ethanol (B145695) | 5.6 | 24.3 |

| Propan-1-ol | 3.9 | 20.1 |

| Propan-2-ol | 2.1 | 18.3 |

| Butan-1-ol | 3.5 | 17.1 |

| Acetonitrile | 1.8 | 37.5 |

| Dimethylformamide | 5.5 | 36.7 |

This data is for the reaction of piperazine and benzyl bromide and serves as a model for the expected solvent effects on this compound. ias.ac.in

The data suggests that polar protic solvents generally facilitate the reaction more effectively than polar aprotic solvents, highlighting the importance of hydrogen bonding in stabilizing the transition state.

Catalyst Design and Performance in Transformations

Catalysis plays a pivotal role in the synthesis and functionalization of piperazine derivatives, enabling reactions that are otherwise difficult or unselective.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the synthesis of substituted piperazines. For instance, the decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles, catalyzed by palladium complexes with phosphine (B1218219) ligands like DPEphos, provides a modular route to highly substituted piperazines under mild conditions. acs.org Asymmetric palladium-catalyzed allylic alkylation has also been developed for the enantioselective synthesis of α-tertiary piperazin-2-ones, which can be reduced to the corresponding piperazines. caltech.edu

Iridium-Catalyzed Reactions: Iridium catalysts have been employed for the regio- and diastereoselective synthesis of C-substituted piperazines through a head-to-head coupling of imines. acs.org This atom-economic process allows for the formation of a single diastereoisomer. acs.org

Copper-Catalyzed Reactions: Copper(I) catalysts, in the presence of a suitable base, are effective for the N-alkylation and N-arylation of piperazines, particularly with less reactive aryl halides. rsc.org

Zinc-Catalyzed Reactions: Zinc(II) compounds have been shown to catalyze the nucleophilic addition of amines, including piperazine derivatives, to nitriles to form amidines. rsc.org

Interactive Table: Catalytic Systems for Piperazine Synthesis and Derivatization

| Catalyst System | Reaction Type | Key Features |

| [IrCl(cod)(PPh₃)] | [3+3] Cycloaddition of Imines | High regio- and diastereoselectivity |

| Pd(0) / DPEphos | Decarboxylative Cyclization | Mild conditions, high yields |

| [Pd₂(pmdba)₃] / PHOX ligands | Asymmetric Allylic Alkylation | Enantioselective synthesis of α-tertiary piperazines |

| CuI / KOtBu | N-alkylation/N-arylation | Effective for coupling with aryl halides |

This table summarizes catalytic systems used for various piperazine transformations and can be considered relevant for the potential derivatization of this compound.

The design of catalysts for transformations involving this compound would need to account for the specific steric and electronic properties conferred by its substituents to achieve high efficiency and selectivity.

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netdergipark.org.tr The spectra of (5-Methyl-2-piperazinyl)methanol would be expected to show distinct bands corresponding to the vibrations of its constituent groups.

The O-H stretching vibration of the methanol (B129727) group would appear as a broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. The N-H stretching vibration of the piperazine (B1678402) ring would also be found in this region, generally between 3250 and 3500 cm⁻¹. dergipark.org.tr The C-H stretching vibrations of the methyl group and the piperazine ring would be observed in the 2800-3000 cm⁻¹ range.

The fingerprint region of the spectra (below 1500 cm⁻¹) would contain a complex series of bands arising from C-N, C-O, and C-C stretching and bending vibrations, as well as deformations of the piperazine ring. These bands are highly characteristic of the molecule and can be used for its definitive identification.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (methanol) | Stretching | 3200 - 3600 (broad) |

| N-H (piperazine) | Stretching | 3250 - 3500 |

| C-H (methyl, piperazine) | Stretching | 2800 - 3000 |

| C=O (if present as impurity) | Stretching | ~1700 |

| N-H (piperazine) | Bending | 1580 - 1650 |

| C-H (methyl, piperazine) | Bending | 1350 - 1480 |

| C-O (methanol) | Stretching | 1000 - 1260 |

| C-N (piperazine) | Stretching | 1020 - 1250 |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration

This compound possesses two chiral centers at the C2 and C5 positions of the piperazine ring. This means that the compound can exist as different stereoisomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of these stereoisomers. scispace.combhu.ac.inkud.ac.in

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, while ORD measures the rotation of the plane of polarized light as a function of wavelength. bhu.ac.in The resulting spectra, particularly the sign and intensity of the Cotton effects, are unique to a specific enantiomer and can be used to assign its absolute configuration. kud.ac.in

For a reliable determination of the absolute configuration, it is necessary to have enantiomerically pure samples of the different stereoisomers of this compound. The synthesis of chiral, nonracemic (piperazin-2-yl)methanol derivatives has been achieved starting from the naturally occurring amino acid (S)-serine. researchgate.net This approach provides a route to obtaining enantiomerically enriched material for chiroptical analysis. By comparing the experimentally obtained CD or ORD spectra with those predicted by theoretical calculations or with the spectra of related compounds of known absolute configuration, the stereochemistry of the chiral centers in this compound can be unambiguously determined.

Computational and Theoretical Studies of 5 Methyl 2 Piperazinyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For (5-Methyl-2-piperazinyl)methanol, these calculations would provide crucial information about its stability, reactivity, and electronic properties.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. An analysis of the molecular orbitals of this compound would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO would likely be localized on the nitrogen atoms of the piperazine (B1678402) ring due to the presence of lone pair electrons. The LUMO, on the other hand, would be distributed over the antibonding orbitals of the molecule. A hypothetical molecular orbital analysis might yield the following data:

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Electronic Structure and Reactivity Predictions

The electronic structure of this compound would be further elucidated by mapping its electron density and electrostatic potential (ESP). The ESP map would highlight regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). The nitrogen atoms of the piperazine ring and the oxygen atom of the methanol (B129727) group would be expected to be regions of negative potential, making them susceptible to electrophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, would provide quantitative predictions of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Conformational Analysis and Energy Landscapes

The flexibility of the piperazine ring and the rotational freedom of the methyl and methanol substituents mean that this compound can exist in various conformations. Conformational analysis is crucial for understanding its three-dimensional structure and how this influences its properties.

Ab Initio and Density Functional Theory (DFT) Methods

Ab initio and Density Functional Theory (DFT) methods would be employed to perform a systematic search for the stable conformers of this compound. By calculating the potential energy surface as a function of key dihedral angles, researchers can identify the global minimum energy conformer and other low-energy isomers. For the piperazine ring, chair and boat conformations would be investigated, along with the axial and equatorial orientations of the methyl and methanol groups.

A hypothetical conformational analysis could reveal the relative energies of different conformers:

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Chair (equatorial methyl, equatorial methanol) | 0.00 |

| Chair (axial methyl, equatorial methanol) | 1.85 |

| Chair (equatorial methyl, axial methanol) | 2.50 |

| Twist-Boat | 5.30 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations would provide a dynamic picture of the conformational behavior of this compound over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and determine the relative populations of different conformers. These simulations are particularly useful for understanding the flexibility of the molecule and the transitions between different conformational states.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation.

For this compound, DFT calculations would be used to predict its vibrational (infrared and Raman) spectra. The calculated frequencies and intensities would correspond to the different vibrational modes of the molecule, such as N-H stretches, C-H stretches, and ring deformations.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are another key property that can be accurately predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are invaluable for interpreting experimental NMR spectra and confirming the structure of the molecule.

A table of predicted ¹³C NMR chemical shifts might look as follows:

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (Methanol) | 65.2 |

| C2 (Piperazine) | 58.1 |

| C3 (Piperazine) | 45.8 |

| C5 (Piperazine) | 52.4 |

| C6 (Piperazine) | 46.3 |

| C (Methyl) | 18.9 |

Modeling of Reaction Transition States and Pathways

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by modeling the fleeting, high-energy transition states that govern reaction rates and product formation. mit.edu For N-heterocyclic compounds like piperazine derivatives, these methods are crucial for understanding synthesis, degradation, and metabolic reactions.

Methodologies: Density Functional Theory (DFT) is a predominant method used to investigate the structural and electronic properties of piperazine derivatives. researchgate.netspectroscopyonline.com DFT calculations can map out the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. This involves optimizing the geometry of reactants, products, and, most importantly, the transition states connecting them. By calculating the energy barriers (activation energies), chemists can predict the feasibility and kinetics of a proposed reaction step. acs.org

Reaction Pathways and Transition States: The reactivity of a molecule like this compound is centered around the nucleophilic nitrogen atoms of the piperazine ring and the hydroxyl group of the methanol substituent. Computational studies on related systems have modeled several key reaction types:

N-Alkylation and N-Arylation: These are fundamental reactions for creating diverse piperazine derivatives. mdpi.com Computational models can simulate the SN2 reaction pathway, calculating the transition state energy as an alkyl halide approaches the piperazine nitrogen. These models help predict regioselectivity—which of the two nitrogen atoms is more likely to react based on steric hindrance and electronic factors influenced by the methyl and methanol groups.

Radical Cyclizations: In more complex syntheses, piperazine derivatives can undergo radical reactions. For instance, studies on Mn(OAc)3 mediated reactions involving piperazine derivatives propose mechanisms where radical intermediates are formed and subsequently cyclize. nih.gov Computational modeling of these pathways helps to verify the proposed mechanism by calculating the stability of radical intermediates and the energy barriers of the cyclization transition states. nih.gov

Oxidation: The oxidation of nitrogen-containing heterocycles is a key area of study, particularly for understanding metabolism and degradation. acs.org DFT studies on model heterocyles like pyridine and pyrrole show how computational methods can map the reaction pathway for oxidation, identifying the transition states for processes like hydrogen abstraction by an oxidizing agent. acs.org A similar approach could be applied to model the oxidation of the piperazine ring or the primary alcohol in this compound.

Modern approaches are also leveraging machine learning and artificial intelligence to accelerate the prediction of transition state structures, a traditionally time-consuming task. mit.edu By training models on large datasets of known reactions, these tools can generate plausible transition state geometries for new reactions in seconds, significantly speeding up the process of mechanism discovery. mit.edu

Structure-Activity Relationship (SAR) Studies in Chemical Space

Structure-Activity Relationship (SAR) analysis is a critical component of drug discovery that systematically investigates how changes in a molecule's structure affect its biological activity. nih.gov The piperazine ring is a highly valued scaffold in medicinal chemistry due to its ability to be easily modified at its two nitrogen positions, allowing for a thorough exploration of the surrounding chemical space to optimize interactions with biological targets. researchgate.nettandfonline.com

Principles of SAR in Piperazine Derivatives: SAR studies typically involve synthesizing a library of related compounds where specific substituents are varied. These analogs are then tested for biological activity (e.g., enzyme inhibition, receptor binding). The resulting data reveals key insights:

Pharmacophore Identification: It helps identify the essential structural features required for activity.

Potency and Selectivity Optimization: It guides the modification of a lead compound to enhance its potency against the desired target and reduce its activity against off-targets.

ADME Properties: It helps in fine-tuning physicochemical properties like solubility and metabolic stability. researchgate.net

Case Studies in Piperazine SAR:

Antidepressant Activity: A study on piperazine derivatives designed as potential antidepressants revealed clear SAR trends. The activity was highly sensitive to the nature and position of substituents on a linked benzyl (B1604629) group. The unsubstituted benzyl derivative showed the highest activity, which decreased with the addition of either electron-withdrawing or electron-donating groups. tandfonline.com

| Compound Base Structure | Substituent (R) on Benzyl Ring | Relative Activity |

|---|---|---|

| Aryl-piperazine-acyl-dihydroquinolinone | -H (Unsubstituted) | Highest |

| para-F | Moderate | |

| para-Cl | Lower | |

| para-CF3 | Lower | |

| para-CH3 | Lower |

Antimycobacterial Activity: In the development of novel antimycobacterial agents, SAR studies on N-phenylpiperazine conjugates showed that lipophilicity and the presence of specific substituents were crucial. A bulky, lipophilic diphenylmethyl group on the piperazine nitrogen significantly improved efficacy against M. tuberculosis and M. marinum. mdpi.com

| Substituent on Piperazine Nitrogen | Activity against M. tuberculosis H37Ra (MIC, µM) | Activity against M. marinum (MIC, µM) |

|---|---|---|

| Unsubstituted Phenyl | 67.07 | >134.15 |

| 4-Chlorophenyl | 3.94 | 63.09 |

| 3,4-Dichlorophenyl | <3.80 | 60.77 |

| Diphenylmethyl | <3.80 | 8.09 |

Antidiabetic Activity (DPP-IV Inhibition): Several studies have explored piperazine derivatives as inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme for type 2 diabetes treatment. One study found that a p-CF3 aryl piperazine pattern was essential for biological activity. mdpi.com Another investigation of piperazine sulfonamide derivatives identified specific molecules that fit well into the enzyme's binding site, forming hydrogen bonds with key amino acid residues like R125, E205, and Y662, as revealed by docking studies. nih.gov

These examples underscore how computational docking and quantitative structure-activity relationship (QSAR) models are used alongside experimental synthesis and testing to build a comprehensive understanding of the SAR for piperazine-based compounds. This allows for the rational design of new molecules with improved therapeutic potential.

Applications of 5 Methyl 2 Piperazinyl Methanol in Synthetic Chemistry

Precursor for Advanced Materials and Polymers

Incorporation into Polymeric Scaffolds

The bifunctional nature of (5-Methyl-2-piperazinyl)methanol, possessing both a secondary amine and a primary alcohol, allows for its integration into polymeric structures through various polymerization techniques. The nucleophilic nitrogen atoms of the piperazine (B1678402) ring can participate in step-growth polymerization reactions, such as polyamidation and polycondensation, with appropriate comonomers. For instance, reaction with dicarboxylic acids or their derivatives would lead to the formation of polyamides, where the piperazine moiety is incorporated into the polymer backbone.

The hydroxyl group provides an additional site for modification or polymerization. It can be derivatized to introduce other functional groups or can act as an initiator for ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to the formation of biodegradable polyesters with pendant piperazine groups. The resulting polymers would possess unique properties conferred by the piperazine unit, such as basicity, potential for metal coordination, and biological activity.

While specific examples of the incorporation of this compound into polymeric scaffolds are not extensively documented in publicly available literature, the fundamental reactivity of its functional groups suggests its potential utility in creating functional polymers for various applications, including drug delivery systems, and as a component in the synthesis of more complex materials. The ring-opening polymerization of lactones, for example, is a well-established method for producing biocompatible polymers, and the introduction of a functional moiety like this compound could impart desirable characteristics to the final material. wikipedia.org

Role in Supramolecular Chemistry

The structure of this compound is well-suited for participation in supramolecular chemistry, where non-covalent interactions drive the formation of large, well-organized assemblies. The piperazine ring, with its two nitrogen atoms, can act as a hydrogen bond donor and acceptor. The hydroxyl group further enhances this capability, allowing for the formation of intricate hydrogen-bonding networks.

These hydrogen-bonding capabilities, coupled with the potential for metal coordination through the nitrogen lone pairs, make this compound a candidate for the design of supramolecular synthons. These synthons can then be used to construct a variety of supramolecular architectures, such as gels, liquid crystals, and metal-organic frameworks (MOFs). While direct studies on the supramolecular chemistry of this compound are not prominent, the principles of supramolecular chemistry suggest its potential in this area.

Intermediate in Natural Product and Drug Discovery Research

The piperazine motif is a recognized privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. mdpi.com The chiral nature of this compound makes it a particularly interesting building block for the synthesis of enantiomerically pure pharmaceuticals.

Accessing Complex Molecular Architectures

The synthesis of complex natural products and other intricate molecular architectures often relies on the use of versatile and stereochemically defined building blocks. Chiral (piperazin-2-yl)methanol derivatives, including this compound, can be synthesized from readily available chiral precursors such as the amino acid (S)-serine. researchgate.net This synthetic accessibility allows for the introduction of a stereocenter at a specific position in the target molecule.

The piperazine ring can serve as a rigid scaffold to control the spatial orientation of various substituents. The nitrogen atoms can be selectively functionalized to introduce different side chains, leading to a diverse range of molecular shapes and functionalities. For instance, the synthesis of chiral, nonracemic (piperazin-2-yl)methanol derivatives with various N-4 substituents has been explored, demonstrating the versatility of this scaffold in generating molecular diversity. nih.govresearchgate.net

Scaffold for Combinatorial Library Generation

The presence of multiple reactive sites on the this compound core makes it an ideal scaffold for the generation of combinatorial libraries. The two nitrogen atoms of the piperazine ring and the hydroxyl group can be independently modified, allowing for the rapid synthesis of a large number of structurally related compounds.

This combinatorial approach is highly valuable in drug discovery for the systematic exploration of structure-activity relationships (SAR). By varying the substituents at the N-1, N-4, and the hydroxyl positions, chemists can fine-tune the pharmacological properties of the resulting molecules. For example, libraries of (piperazin-2-yl)methanol derivatives have been synthesized and screened for their affinity towards various biological targets, such as sigma receptors. nih.govresearchgate.net Research has shown that substituents on the N-4 position of the piperazine ring can significantly influence the affinity and selectivity for these receptors. researchgate.net This highlights the utility of the (piperazin-2-yl)methanol scaffold in generating focused libraries for lead optimization in drug discovery programs.

Biological/biochemical Contexts of 5 Methyl 2 Piperazinyl Methanol Production

Occurrence as a Natural Product Component

Currently, there is a lack of direct evidence identifying (5-Methyl-2-piperazinyl)methanol as a component of a known natural product. The piperazine (B1678402) core structure, however, is a key feature of many complex alkaloids produced by fungi and bacteria. rsc.org These natural products often exhibit significant biological activities. nih.govrsc.org For instance, fungi are prolific producers of piperazine alkaloids, with herquline A from Penicillium herquei being one of the first discovered. rsc.org The biosynthesis of these intricate molecules often starts from amino acid precursors. nih.govnih.gov

Microbial Biosynthesis Pathways (e.g., in Fermentation)

The biosynthesis of piperazine-containing natural products in microorganisms is a complex process, typically involving large, modular enzymes. researchgate.net While a specific pathway for this compound is not defined, the general mechanisms for forming the piperazine ring in other microbial products have been elucidated.

Both fungi and bacteria are known to produce piperazine alkaloids. rsc.orgresearchgate.net Fungal strains, in particular, have been a rich source for the discovery of structurally diverse piperazines. rsc.org The biosynthesis of these compounds is often carried out by multifunctional enzymes encoded by gene clusters within the microorganisms. acs.org For example, the biosynthesis of herquline A, a strained piperazine alkaloid, has been studied in fungi. nih.govnih.gov Similarly, certain bacteria are capable of producing piperazine-derived alkaloids. researchgate.net

The biosynthesis of the piperazine core in many natural alkaloids typically begins with amino acid building blocks. A common pathway involves the dimerization of two amino acid molecules, often tyrosine, to form a diketopiperazine intermediate. nih.gov This initial step is frequently catalyzed by nonribosomal peptide synthetases (NRPSs). nih.govresearchgate.net

Following the formation of the initial piperazine ring structure, a series of enzymatic modifications, known as tailoring reactions, occur to generate the final complex natural product. These transformations can include oxidations, reductions, and methylations, often catalyzed by enzymes such as cytochrome P450 monooxygenases. nih.govnih.govacs.org For instance, in the biosynthesis of herquline A, N-methylation of the piperazine core is a critical step that triggers subsequent stereoselective transformations. nih.govnih.gov

| Enzyme Class | Role in Piperazine Alkaloid Biosynthesis | Example Precursor/Substrate | Example Product |

| Nonribosomal Peptide Synthetase (NRPS) | Catalyzes the formation of the initial di-peptide piperazine intermediate. | Di-tyrosine | Cyclo-Tyr-Tyr |

| Cytochrome P450 (CYP) | Catalyzes oxidative cross-linking and other tailoring reactions. | Cyclo-Tyr-Tyr | Dityrosine piperazine intermediate |

| Methyltransferase | Adds a methyl group to the piperazine nitrogen. | Dityrosine piperazine | N-methylated piperazine intermediate |

| Reductase | Catalyzes the reduction of the piperazine core or side chains. | P450-crosslinked di-cyclohexadienone | Reduced piperazine core |

Biotransformation and Derivatization in Biological Systems

In biological systems, the piperazine ring, particularly in the context of xenobiotics like drugs, is susceptible to various metabolic transformations. researchgate.net Common biotransformation reactions include N-oxidation, N-dealkylation, and hydroxylation of the ring. researchgate.netrsc.org Ring cleavage is also a possible metabolic fate. researchgate.net For a compound like this compound, if introduced into a biological system, it could potentially undergo similar enzymatic modifications. The presence of the methyl and methanol (B129727) groups would provide additional sites for metabolic activity, such as oxidation of the alcohol to an aldehyde or carboxylic acid.

Ecological and Environmental Implications

The ecological roles of most microbial piperazine alkaloids are not fully understood but are often presumed to be related to chemical defense or signaling. The production of such bioactive compounds may provide the producing organism with a competitive advantage in its natural environment.

From an environmental perspective, the persistence and fate of synthetic piperazine derivatives are of interest due to their widespread use in pharmaceuticals. acs.org The piperazine ring's basicity and potential for forming various metabolites influence its environmental distribution and impact. wikipedia.org However, specific data on the ecological and environmental implications of this compound are not available.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are fundamental to the separation and analysis of (5-Methyl-2-piperazinyl)methanol from complex matrices. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful technique for the analysis of volatile and semi-volatile compounds. For piperazine (B1678402) derivatives, including this compound, GC-MS offers high separation efficiency and definitive identification based on mass spectra. rsc.orgresearchgate.net The process typically involves the vaporization of the sample, separation of its components in a capillary column, and subsequent detection by a mass spectrometer. unodc.org The mass spectrometer ionizes the separated compounds, and the resulting fragmentation patterns serve as a molecular fingerprint, allowing for unambiguous identification. researchgate.net

In some applications, derivatization may be employed to enhance the volatility and thermal stability of piperazine compounds, thereby improving their chromatographic behavior. researchgate.net Common derivatization techniques include silylation and acylation. researchgate.net The choice of column is also critical, with phases like 5% phenyl/95% methyl silicone being utilized for the separation of piperazine derivatives. unodc.org

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including non-volatile and thermally labile substances like this compound. researchgate.net The separation is achieved by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.

Various detectors can be coupled with HPLC to suit the specific analytical needs. For compounds that lack a strong chromophore, derivatization can be employed to introduce a UV-active or fluorescent tag, enabling detection by UV or fluorescence detectors. For instance, reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) and dansyl chloride have been used to derivatize piperazine for HPLC analysis. jocpr.comresearchgate.net

Evaporative Light Scattering Detection (ELSD) is another option for detecting compounds with poor UV absorbance. researchgate.net However, for enhanced sensitivity and selectivity, mass spectrometry (MS) is often the detector of choice, leading to the hyphenated technique of LC-MS. mdpi.commdpi.com

Chiral Chromatography for Enantiomeric Purity

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are crucial. Chiral chromatography is the primary method for achieving this separation.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly employed for the separation of chiral compounds. For piperazine derivatives, chiral columns like Chiralpak IC have been shown to provide good separation. jocpr.com The selection of the mobile phase, often a mixture of solvents like acetonitrile, methanol (B129727), and a basic modifier like diethylamine, is critical for optimizing the separation. jocpr.com

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. saspublishers.com Liquid chromatography-mass spectrometry (LC-MS) and its more powerful variant, tandem mass spectrometry (LC-MS/MS), are at the forefront of this field. mdpi.com

LC-MS combines the high separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. saspublishers.com This allows for the detection and quantification of this compound at very low concentrations, even in complex biological matrices like plasma and urine. mdpi.comscholars.direct The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM). mdpi.com This minimizes interference from matrix components and improves the accuracy of quantification. mdpi.com

Sample Preparation Strategies for Research Matrixes

Effective sample preparation is a critical step in the analytical workflow, aimed at isolating the analyte of interest from the sample matrix and removing potential interferences. The choice of sample preparation technique depends on the nature of the sample matrix (e.g., biological fluids, pharmaceutical formulations) and the analytical method to be used.

Common sample preparation strategies for piperazine derivatives include:

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. It is a simple and effective method for extracting compounds from aqueous matrices. researchgate.net

Solid-Phase Extraction (SPE): SPE utilizes a solid adsorbent to selectively retain the analyte while allowing interfering compounds to pass through. It offers higher selectivity and concentration factors compared to LLE. Strong cation-exchange SPE columns are often used for the purification of basic compounds like piperazine. researchgate.net

Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-LDS-DLLME): This is a miniaturized and efficient version of LLE that uses a small amount of extraction solvent and ultrasonication to enhance extraction efficiency. nih.gov

Accelerated Solvent Extraction (ASE): ASE uses elevated temperatures and pressures to accelerate the extraction process, making it suitable for solid and semi-solid samples. researchgate.net

Quantification Methodologies and Validation in Research Settings

Accurate quantification of this compound is essential for research purposes. This is typically achieved by constructing a calibration curve using standards of known concentrations. researchgate.net The response of the analytical instrument is plotted against the concentration of the standards, and the concentration of the analyte in the sample is determined by interpolation from this curve.

The analytical method must be rigorously validated to ensure its reliability. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Accuracy: The closeness of the measured value to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage recovered is calculated. researchgate.nethakon-art.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.nethakon-art.com

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. jocpr.comresearchgate.net

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. jocpr.comresearchgate.net

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. hakon-art.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. jocpr.com

The use of an internal standard is highly recommended to improve the precision and accuracy of the quantification, especially when significant sample manipulation is involved. mdpi.com Ideally, a stable isotope-labeled analog of the analyte should be used as the internal standard. mdpi.com

Future Research Directions and Opportunities for 5 Methyl 2 Piperazinyl Methanol

Unexplored Synthetic Avenues

While methods for synthesizing chiral piperazines exist, the efficient and stereocontrolled synthesis of 2,5-disubstituted piperazines like (5-Methyl-2-piperazinyl)methanol remains a significant challenge. Future research should focus on developing novel, scalable, and asymmetric synthetic routes. Over 80% of piperazine-containing pharmaceuticals feature substitution only at the nitrogen atoms, leaving the carbon-substituted chemical space largely unexplored. Developing new synthetic methodologies is crucial to accessing this untapped potential.

Promising areas for exploration include:

Catalytic Asymmetric Hydrogenation: The iridium-catalyzed asymmetric hydrogenation of substituted pyrazine precursors has proven effective for a range of chiral piperazines. acs.org Applying this methodology to a pyrazine precursor of this compound could provide a direct and highly enantioselective route.

Advanced C-H Functionalization Strategies: Recent breakthroughs in the direct C-H functionalization of the piperazine (B1678402) core offer exciting possibilities. mdpi.com Methods employing photoredox catalysis or direct diastereoselective α-C–H lithiation could be adapted to introduce the methyl and methanol (B129727) groups onto a pre-formed piperazine ring in a controlled manner. mdpi.com These approaches could shorten synthetic sequences and allow for late-stage diversification.

Chemoenzymatic Synthesis: The use of enzymes, such as imine reductases (IREDs) or amine oxidases, in cascade reactions can provide highly stereoselective access to chiral heterocycles. nih.gov A future chemoenzymatic route could start from simple, achiral precursors and employ a series of enzymatic steps to build the chiral piperazine core with high fidelity. For instance, the kinetic resolution of a racemic intermediate using enzymes like alcalase has been demonstrated for related piperazine-2-carboxylic acid derivatives and could be adapted. nih.govresearchgate.net

A comparison of potential modern synthetic strategies is outlined in the table below.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Catalytic Asymmetric Hydrogenation | High enantioselectivity, potentially scalable. | Synthesis of the specific pyrazine precursor may be required. |

| Direct C-H Functionalization | Atom economy, late-stage modification possible. | Achieving regioselectivity and stereocontrol on the piperazine ring. |

| Chemoenzymatic Cascades | High stereoselectivity, green and mild reaction conditions. | Enzyme discovery and engineering for substrate specificity. |

Development of Novel Derivatization Strategies

The trifunctional nature of this compound (two distinct nitrogen atoms and one hydroxyl group) makes it an ideal scaffold for creating diverse chemical libraries. Future work should focus on developing selective derivatization strategies to functionalize each site independently.

Orthogonal Protection and Functionalization: A key area of research will be the development of robust orthogonal protecting group strategies. This would allow for the selective alkylation, acylation, or arylation of the N1 and N4 positions, as well as the esterification or etherification of the primary alcohol. Such strategies are crucial for building complex molecules for structure-activity relationship (SAR) studies.

C-H Functionalization of Derivatives: Applying modern C-H functionalization techniques to N-protected derivatives of this compound could enable further diversification at the carbon skeleton, a notoriously challenging transformation for piperazines.

Scaffold for Privileged Structures: The piperazine ring is considered a "privileged structure" in medicinal chemistry. Using this compound as a chiral building block, novel derivatives can be synthesized by conjugating it to other known pharmacophores, potentially leading to compounds with novel or enhanced biological activities.

Expansion of Applications in Catalysis and Materials Science

The inherent chirality and presence of multiple coordination sites in this compound make it a promising candidate for applications beyond pharmaceuticals.

Asymmetric Catalysis: Chiral C2-symmetric diamines are well-established as highly effective ligands in asymmetric catalysis. While this compound is not C2-symmetric, its derivatives could serve as valuable chiral ligands for a range of metal-catalyzed reactions, such as asymmetric hydrogenation or C-C bond formation. Derivatization of the nitrogen and oxygen atoms could create novel tetradentate ligands capable of forming stable and stereochemically defined metal complexes.